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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

Cat. No.: B019299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring-opening reactions of (S)-
Tetrahydrofuran-3-ol, a valuable chiral building block in the synthesis of pharmaceuticals and

other bioactive molecules. The protocols focus on the regioselective introduction of various

nucleophiles to generate chiral 1,2,4-tri-substituted butane derivatives.

Introduction
(S)-Tetrahydrofuran-3-ol is a versatile chiral starting material. Its cyclic ether structure can be

strategically opened to afford a range of functionalized, stereochemically defined acyclic

compounds. This is typically achieved by activating the hydroxyl group to create a good leaving

group, followed by nucleophilic attack which can proceed via an SN2 mechanism, often with

inversion of stereochemistry. The regioselectivity of the ring-opening is a key consideration,

with nucleophilic attack generally occurring at either the C2 or C5 position of the

tetrahydrofuran ring.

Key Applications
The ring-opened products of (S)-Tetrahydrofuran-3-ol are valuable intermediates in the

synthesis of a variety of important molecules, including:

Chiral aminoalcohols: Precursors for ligands, catalysts, and pharmaceuticals.
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Chiral 1,2,4-triols and their derivatives: Important structural motifs in natural products and

biologically active compounds.

Substituted pyrrolidines: Core structures in many pharmaceuticals.

General Workflow for Ring-Opening Reactions
The general strategy for the nucleophilic ring-opening of (S)-Tetrahydrofuran-3-ol involves a

two-step process:

Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving

group, such as a mesylate or tosylate, to facilitate nucleophilic attack.

Nucleophilic Ring-Opening: The activated tetrahydrofuran derivative is reacted with a

nucleophile, which attacks one of the electrophilic carbon atoms adjacent to the ether

oxygen, leading to the opening of the ring.

Caption: General workflow for the ring-opening of (S)-Tetrahydrofuran-3-ol.

Experimental Protocols and Data
Ring-Opening with Azide Nucleophile
This protocol describes the synthesis of a chiral azido alcohol, a versatile intermediate for the

introduction of an amino group. The reaction proceeds via activation of the hydroxyl group as a

mesylate, followed by nucleophilic substitution with sodium azide. This process often occurs

with an inversion of configuration at the carbon center where the substitution takes place.

Reaction Scheme:

Caption: Two-step synthesis of a chiral azido alcohol.

Protocol:

Step 1: Synthesis of (S)-Tetrahydrofuran-3-yl mesylate

To a solution of (S)-Tetrahydrofuran-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add

triethylamine (1.5 eq).
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Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction by TLC.

Upon completion, quench the reaction with water and extract the product with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude mesylate, which can often be used in the next

step without further purification.

Step 2: Nucleophilic Ring-Opening with Sodium Azide

Dissolve the crude (S)-Tetrahydrofuran-3-yl mesylate (1.0 eq) in dimethylformamide (DMF).

Add sodium azide (NaN3) (2.0-3.0 eq) to the solution.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

After completion, cool the reaction to room temperature and add water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired chiral

azido alcohol.

Quantitative Data:
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Note: While a direct protocol for (S)-Tetrahydrofuran-3-ol was not found in the immediate

search, the provided data for a similar substrate (activated (R)-3-hydroxypyrrolidine) suggests

that high yields are achievable for the SN2 reaction with azide, leading to inversion of

stereochemistry. The regioselectivity of the ring-opening of the tetrahydrofuran derivative will

depend on the specific reaction conditions and the nature of the substrate.

Ring-Opening with Amine Nucleophiles for Pyrrolidine
Synthesis
The ring-opening of an activated (S)-Tetrahydrofuran-3-ol derivative with an amine can be a

key step in the synthesis of chiral 3-hydroxypyrrolidines. This transformation involves an

intramolecular cyclization following the initial ring-opening.

Logical Relationship:

Caption: Logical steps for the synthesis of chiral 3-hydroxypyrrolidines.

A common strategy involves converting the starting material into a precursor containing both

the amine (or a precursor) and a suitable leaving group, which then undergoes intramolecular

cyclization.

Protocol (Conceptual, based on related syntheses):

Activation and Functional Group Interconversion: Convert the hydroxyl group of (S)-
Tetrahydrofuran-3-ol to a leaving group (e.g., tosylate). In a separate step or a multi-step

sequence, introduce a nitrogen-containing functional group at a suitable position that will

become the pyrrolidine nitrogen. This might involve, for example, opening the ring with a

cyanide nucleophile, followed by reduction of the nitrile to an amine and the ester to an

alcohol, and subsequent activation of the newly formed primary alcohol.

Intramolecular Cyclization: Under basic conditions, the amine will displace the leaving group

in an intramolecular SN2 reaction to form the pyrrolidine ring.

Deprotection: If protecting groups were used for the amine or hydroxyl functionalities, they

are removed in the final step.

Quantitative Data:
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Ring-Opening with Thiol Nucleophiles
The reaction of an activated (S)-Tetrahydrofuran-3-ol derivative with a thiol nucleophile can

lead to the formation of a chiral thioether with a free hydroxyl group.

Protocol (General):

Activation: Convert the hydroxyl group of (S)-Tetrahydrofuran-3-ol to a good leaving group

(e.g., mesylate or tosylate) as described in the azide protocol.

Thiolate Formation: In a separate flask, treat the desired thiol (e.g., thiophenol) with a base

such as sodium hydride or sodium hydroxide in a suitable solvent (e.g., THF or DMF) to

generate the corresponding thiolate.

Nucleophilic Ring-Opening: Add the activated (S)-Tetrahydrofuran-3-ol derivative to the

solution of the thiolate.

Stir the reaction at room temperature or with gentle heating until the starting material is

consumed (monitor by TLC).

Work-up the reaction by quenching with water, extracting the product with an organic solvent,

washing the organic layer, drying, and concentrating.

Purify the product by column chromatography.

Quantitative Data:
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Specific quantitative data for the ring-opening of activated (S)-Tetrahydrofuran-3-ol with thiols

was not found in the initial searches. However, based on general principles of SN2 reactions

with thiolates, good to excellent yields are expected under appropriate conditions.

Safety Precautions
Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Methanesulfonyl chloride and tosyl chloride are corrosive and lachrymatory. Handle with

care.

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with

extreme caution and follow appropriate safety protocols for its use and disposal.

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert

atmosphere.

Many of the solvents used (DCM, DMF, THF, ethyl acetate) are flammable and/or toxic.

Handle accordingly.

Conclusion
The ring-opening reactions of (S)-Tetrahydrofuran-3-ol provide a powerful and versatile

strategy for the synthesis of a wide range of chiral, non-racemic compounds. By activating the

hydroxyl group and reacting with various nucleophiles, researchers can access valuable

building blocks for drug discovery and development. The protocols and data presented here

serve as a guide for the application of these important transformations. Further optimization of

reaction conditions may be necessary for specific substrates and nucleophiles to achieve

optimal yields and regioselectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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